molecular formula C11H15BrO4 B15063087 3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol

3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol

Cat. No.: B15063087
M. Wt: 291.14 g/mol
InChI Key: KLENAVABYVNIMM-UHFFFAOYSA-N
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Description

3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol is an organic compound with a complex structure that includes bromine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a phenol derivative and introduce the bromine, hydroxymethyl, hydroxypropyl, and methoxy groups through a series of reactions. These reactions may include bromination, hydroxylation, and alkylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: The corresponding hydrocarbon.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular processes. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol: Unique due to the presence of both bromine and multiple hydroxyl groups.

    2-Bromo-4-(3-hydroxypropyl)-6-methoxyphenol: Lacks the hydroxymethyl group.

    3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)phenol: Lacks the methoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H15BrO4

Molecular Weight

291.14 g/mol

IUPAC Name

3-bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol

InChI

InChI=1S/C11H15BrO4/c1-16-9-5-7(3-2-4-13)10(12)8(6-14)11(9)15/h5,13-15H,2-4,6H2,1H3

InChI Key

KLENAVABYVNIMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CCCO)Br)CO)O

Origin of Product

United States

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